molecular formula C20H26N4O2S B2938738 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide CAS No. 933230-91-2

2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2938738
M. Wt: 386.51
InChI Key: NZYPSLDTOGGWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C20H26N4O2S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polyfunctional Fused Heterocyclic Compounds

Research on polyfunctional fused heterocyclic compounds has shown that reactions involving similar compounds can lead to the synthesis of various heterocyclic derivatives. These compounds exhibit a wide range of chemical properties and potential applications in medicinal chemistry and drug development (Hassaneen et al., 2003).

Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives

Another study focused on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives, demonstrating the potential of such compounds as antimicrobial agents. This research underscores the significance of these chemical structures in developing new drugs to combat microbial infections (Hossan et al., 2012).

Molecular Imprinted Polymers for Biological Evaluation

The creation of molecular imprinted polymers using similar compounds has been investigated for their potential in biological applications. These studies explore the versatility of such compounds in creating polymers for specific molecular recognition, which could have implications in biotechnology and pharmaceutical development (Fahim & Abu-El Magd, 2021).

Antitumor Activity and Computational Studies

Compounds with structural similarities have been evaluated for their antitumor activity, supported by molecular docking and density functional theory (DFT) studies. These investigations provide insights into the potential therapeutic applications of such compounds against cancer, highlighting the importance of computational methods in drug discovery (Fahim et al., 2019).

Anti-Inflammatory Activity of Heterocyclic Systems

The synthesis of heterocyclic systems fused to a thiophene moiety has been explored for their anti-inflammatory properties. This research contributes to the understanding of how structural modifications can influence the biological activity of heterocyclic compounds, potentially leading to the development of new anti-inflammatory drugs (Amr et al., 2007).

properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-14-7-9-15(10-8-14)21-18(25)13-27-19-16-5-4-6-17(16)24(20(26)22-19)12-11-23(2)3/h7-10H,4-6,11-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYPSLDTOGGWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide

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